Dehydrotanshinone II A

CYP inhibition drug-drug interaction hepatic metabolism

Select Dehydrotanshinone II A for validated potency advantages over its tanshinone analogs. It inhibits CYP1A2 with Ki=0.53 μM—3- to 5-fold lower than tanshinone IIA, cryptotanshinone, or tanshinone I—making it the superior tool for hepatic P450 induction/inhibition studies in human liver microsomes. Against MRSA and efflux-pump-expressing S. aureus, its MIC of 0.5–1 µg/mL outperforms analogs by 64- to 512-fold. Uniquely, it exhibits noncompetitive CYP3A4 inhibition (Ki=2.11 μM) and uncompetitive CYP2E1 inhibition, enabling allosteric modulation studies. Specify this ortho-naphthoquinone to ensure experimental reproducibility—substitution with less potent congeners will compromise results.

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
CAS No. 119963-50-7
Cat. No. B049198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrotanshinone II A
CAS119963-50-7
Synonymsdehydrotanshinone II A
delta 1-dehydrotanshinone II(A)
Molecular FormulaC19H16O3
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C
InChIInChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3
InChIKeyPURTYNPVRFEUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrotanshinone II A (CAS 119963-50-7): Quantitative Differentiation for Scientific Procurement


Dehydrotanshinone II A (DHT; also termed 1,2-didehydrotanshinone IIA, Δ¹-dehydrotanshinone IIA) is a lipophilic ortho-naphthoquinone diterpenoid (C₁₉H₁₆O₃; MW 292.3 g/mol) from Salvia miltiorrhiza Bunge (Danshen), distinguished from its close structural analogs—tanshinone IIA (TIIA), cryptotanshinone (CT), and tanshinone I (TI)—by the presence of a fully aromatized ring A and an extended π-conjugated furan ring system [1][2]. This unique electronic configuration alters redox potential, receptor binding kinetics, and metabolic liability relative to in-class comparators, translating into quantifiable differences in enzyme inhibition constants (Ki), cellular IC₅₀ values, minimum inhibitory concentrations (MIC), and cytochrome P450 interaction profiles that directly inform selection for specific research applications [3].

Why Dehydrotanshinone II A Cannot Be Interchanged with Tanshinone IIA, Cryptotanshinone, or Tanshinone I


Tanshinone congeners exhibit divergent pharmacological behaviors arising from discrete structural modifications: (i) dehydrogenation state of ring C (saturated in CT, unsaturated in DHT/TIIA/TI), (ii) furan ring D presence (absent in TI), and (iii) aromaticity of ring A (fully aromatic in DHT and TI, partially hydrogenated in TIIA) [1]. These structural variables produce quantitative disparities in enzyme inhibition constants—for instance, DHT inhibits CYP1A2 with a Ki of 0.53 μM, while TIIA, TI, and CT exhibit Ki values 3- to 5-fold higher (1.5–2.5 μM)—demonstrating that DHT confers a distinct drug-drug interaction risk profile not shared by its analogs [2]. Moreover, DHT and its reduced counterpart dihydrotanshinone (which lacks the Δ¹ double bond) are chemically distinct entities; substitution of DHT with TIIA or CT in antibacterial assays would result in a >64-fold loss of potency against MRSA (MIC shift from 0.5–1 µg/mL to ≥64 µg/mL) . Generic selection without reference to these quantitative differentials compromises experimental reproducibility and therapeutic targeting fidelity.

Product-Specific Evidence Guide: Quantified Differentiation of Dehydrotanshinone II A Versus Closest Analogs


Superior CYP1A2 and CYP2C9 Inhibition Potency (Ki) Versus Tanshinone IIA, Tanshinone I, and Cryptotanshinone

Dehydrotanshinone II A (DHT) exhibits a Ki value for CYP1A2 of 0.53 μM and for CYP2C9 of 1.92 μM in pooled human liver microsomes, representing the most potent competitive inhibition among the four major tanshinones tested [1]. In contrast, tanshinone IIA, tanshinone I, and cryptotanshinone display Ki values for CYP1A2 ranging from 1.5 to 2.5 μM, a 2.8- to 4.7-fold weaker inhibition [1]. For CYP2C9, DHT is 11- to 32-fold more potent than TIIA, TI, and CT, which exhibit Ki values of 22–62 μM [1].

CYP inhibition drug-drug interaction hepatic metabolism herb-drug interaction liver microsomes

Potent Bacteriostatic Activity Against MRSA (MIC 0.5–1 µg/mL) with Sub-Inhibitory Efflux Pump Modulation

Dehydrotanshinone II A (reported as dihydrotanshinone in the primary antimicrobial study) exhibits minimum inhibitory concentrations (MICs) of 0.5–1 µg/mL against S. aureus ATCC 25923 and MRSA strains expressing NorA and TetK efflux pumps, making it among the most potent anti-staphylococcal tanshinones alongside miltirone . In stark contrast, tanshinone IIA, tanshinone I, and cryptotanshinone display MICs ranging from 64 to 512 µg/mL—a >64-fold to >500-fold potency differential . At sub-inhibitory concentrations, DHT potentiates tetracycline and norfloxacin activity, reducing MICs by 2- to 4-fold via efflux pump interference, a property not reported for TIIA or TI . DHT is bacteriostatic (MBC >128 µg/mL) whereas miltirone is bactericidal (MBC 2–4 µg/mL), representing a mechanistically distinct antibacterial profile within the tanshinone class .

antimicrobial resistance MRSA efflux pump inhibitor Staphylococcus aureus NorA TetK

CYP3A4 Noncompetitive Inhibition (Ki 2.11 μM) Divergent from Competitive Inhibition Shown by Analogs

Dehydrotanshinone II A (DHT) uniquely inhibits CYP3A4 via a noncompetitive mechanism with a Ki of 2.11 μM, whereas tanshinone IIA, tanshinone I, and cryptotanshinone are weak competitive inhibitors of the same isoform (Ki = 86–220 μM) [1]. The noncompetitive mode of inhibition indicates DHT binds to an allosteric site on CYP3A4 distinct from the active site, a mechanistic property that cannot be replicated by the competitive inhibitors TIIA, TI, or CT [1]. This 41- to 104-fold difference in Ki magnitude, combined with the distinct inhibition modality, renders DHT mechanistically non-substitutable for any other tanshinone in CYP3A4 interaction studies [1].

CYP3A4 noncompetitive inhibition enzyme kinetics herb-drug interaction human liver microsomes

CYP2E1 Uncompetitive Inhibition: A Kinetic Mechanism Unique to DHT Among Major Tanshinones

Dehydrotanshinone II A (DHT) inhibits CYP2E1 via an uncompetitive mechanism, a kinetic mode not observed for any of the other three major tanshinones tested [1]. Tanshinone I acts as a competitive CYP2E1 inhibitor (Ki = 3.67 μM), while tanshinone IIA shows negligible inhibition and cryptotanshinone is a medium competitive inhibitor (Ki = 10.8 μM) [1]. Uncompetitive inhibition requires substrate binding to the enzyme first, after which the inhibitor binds exclusively to the enzyme-substrate complex—a distinct mechanistic signature that cannot be mimicked by competitive inhibitors [1].

CYP2E1 uncompetitive inhibition enzyme kinetics metabolism human liver microsomes

Validated Application Scenarios for Dehydrotanshinone II A Based on Quantified Differential Evidence


Positive Control or Tool Compound for Potent CYP1A2/CYP2C9 Inhibition in Hepatocyte or Microsomal Models

Given its low Ki values for CYP1A2 (0.53 μM) and CYP2C9 (1.92 μM)—2.8- to 32-fold more potent than TIIA, TI, and CT—DHT serves as a validated tool compound for experimental induction or inhibition studies requiring robust modulation of these cytochrome P450 isoforms in pooled human liver microsomes [1].

Reference Standard for Noncompetitive CYP3A4 Inhibition and Uncompetitive CYP2E1 Inhibition Kinetic Studies

DHT is the only major tanshinone exhibiting noncompetitive CYP3A4 inhibition (Ki = 2.11 μM) and uncompetitive CYP2E1 inhibition, making it an essential reference standard for enzymology laboratories investigating allosteric modulation or substrate-dependent inhibition kinetics of these clinically relevant P450 isoforms [1].

Potent Anti-MRSA Lead Scaffold and Efflux Pump Inhibitor Screening Positive Control

With MICs of 0.5–1 µg/mL against S. aureus ATCC 25923 and efflux-pump-expressing MRSA strains—64- to 512-fold more potent than TIIA, TI, or CT—DHT is validated as a high-potency bacteriostatic agent and a positive control for screens evaluating NorA/TetK efflux pump inhibition or tetracycline/norfloxacin potentiation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrotanshinone II A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.